molecular formula C13H10BrFS B7857722 (4-Bromobenzyl)(4-fluorophenyl)sulfane

(4-Bromobenzyl)(4-fluorophenyl)sulfane

Cat. No.: B7857722
M. Wt: 297.19 g/mol
InChI Key: FQQGGUZGMXBDPM-UHFFFAOYSA-N
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Description

(4-Bromobenzyl)(4-fluorophenyl)sulfane: is a chemical compound with the molecular formula C13H10BrFS and a molecular weight of 297.19 g/mol . This compound is characterized by the presence of a bromine atom and a fluorine atom on its benzene rings, which are connected through a sulfane (sulfur) atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromobenzyl)(4-fluorophenyl)sulfane typically involves the reaction of 4-bromobenzyl chloride with 4-fluorophenyl sulfide under suitable conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

(4-Bromobenzyl)(4-fluorophenyl)sulfane: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding sulfone derivative.

  • Reduction: Reduction reactions can lead to the formation of the corresponding thiol derivative.

  • Substitution: Substitution reactions at the bromine or fluorine positions can yield various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Sulfone derivatives from oxidation reactions.

  • Thiol derivatives from reduction reactions.

  • Various substituted derivatives from substitution reactions.

Scientific Research Applications

(4-Bromobenzyl)(4-fluorophenyl)sulfane: has several scientific research applications across different fields:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: It can be employed as a probe or reagent in biochemical studies to investigate biological processes.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (4-Bromobenzyl)(4-fluorophenyl)sulfane exerts its effects depends on its specific application. For example, in organic synthesis, it may act as an electrophile or nucleophile, depending on the reaction conditions. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

(4-Bromobenzyl)(4-fluorophenyl)sulfane: can be compared with other similar compounds, such as:

  • (3-Bromobenzyl)(4-fluorophenyl)sulfane

  • (2-Bromobenzyl)(4-fluorophenyl)sulfane

  • (4-Bromobenzyl)(3-fluorophenyl)sulfane

These compounds differ in the position of the bromine and fluorine atoms on the benzene rings, which can lead to variations in their chemical properties and reactivity.

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Properties

IUPAC Name

1-bromo-4-[(4-fluorophenyl)sulfanylmethyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrFS/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQQGGUZGMXBDPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=CC=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrFS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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